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An in-depth exploration of the discovery, synthesis, and chemical properties of a versatile

glucose polymer, tailored for researchers, scientists, and drug development professionals.

Introduction
Polydextrose is a synthetic, water-soluble, and indigestible polysaccharide that has carved a

significant niche in the food and pharmaceutical industries. Classified as a soluble dietary fiber,

it serves as a low-calorie bulking agent, sugar replacer, and fat substitute, contributing to the

formulation of a wide array of healthier food products.[1][2] Its discovery and subsequent

chemical development have provided a valuable tool for modulating the textural and nutritional

profiles of various consumables. This guide delves into the core technical aspects of

polydextrose, from its initial synthesis to its detailed chemical and physical characteristics.

Discovery and Development
The journey of polydextrose began in the 1960s at the Pfizer Central Research Laboratories.

[2] A research team led by Hans H. Rennhard was investigating low-calorie bulking agents

derived from natural ingredients.[3] Their experimentation culminated in the successful

synthesis of polydextrose in 1965 by heating a mixture of glucose, sorbitol, and citric acid.[3]

Recognizing its unique properties and its non-natural occurrence, Pfizer patented the process

in 1973.[2][3] Following extensive studies on its food-technical properties and safety, the U.S.

Food and Drug Administration (FDA) approved polydextrose as a food additive in 1981.[2]
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Chemical Synthesis and Structure
Polydextrose is synthesized through the thermal polymerization of D-glucose in the presence

of a polycarboxylic acid catalyst and a polyol.[4] The most common reactants are glucose,

sorbitol, and citric acid.[1][3][5]

Reactants and their Roles
D-glucose: The primary monomer unit that forms the backbone of the polymer.[3][6]

Sorbitol: A polyol that acts as a plasticizer and chain terminator, influencing the polymer's

molecular weight and physical properties.[7]

Citric Acid: A non-volatile, edible organic polycarboxylic acid that serves as a catalyst and

cross-linking agent.[3][4] Phosphoric acid can also be used as a catalyst.[6][8]

Polymerization Process
The synthesis involves the anhydrous melt polymerization of the reactants.[4] The mixture,

typically in a ratio of approximately 89-90% D-glucose, 10% sorbitol, and 1% citric acid (or

0.1% phosphoric acid), is heated to a molten state under vacuum conditions.[3][6][7][8][9] This

process results in the formation of a complex, randomly branched polymer.[1][9] The resulting

polymer contains a variety of glycosidic bonds, with α- and β-1,6 linkages predominating, but

also including 1,2; 1,3; and 1,4 linkages.[1][10] This intricate and random structure is crucial to

its indigestibility by human enzymes.[1][11]

Purification
The crude polydextrose polymer undergoes several purification steps to remove unreacted

monomers and byproducts, such as free glucose, sorbitol, and citric acid.[6] These processes

may include decolorization with activated carbon and deionization using ion exchange columns

to remove organic impurities and undesirable flavors.[6][8][12] The purified product can then be

recovered as a powder or a 70% solution.[4]

Experimental Protocols
Synthesis of Polydextrose
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Objective: To synthesize polydextrose via thermal polymerization of glucose, sorbitol, and

citric acid.

Materials:

D-glucose (anhydrous powder)

Sorbitol (powder)

Citric acid (anhydrous)

Reaction vessel equipped with a vacuum system and heating mantle

High-torque stirrer

Procedure:

Combine D-glucose, sorbitol, and citric acid in a weight ratio of approximately 89:10:1.

Thoroughly mix the powdered reactants.

Transfer the mixture to the reaction vessel.

Heat the mixture under reduced pressure (e.g., 0.1 mm of Hg) to a temperature of 160-

170°C to initiate melting and polymerization.

Maintain the reaction at this temperature for a specified period (e.g., 8-25 hours) with

continuous stirring to ensure homogeneity and complete polymerization.

Once the desired degree of polymerization is achieved, cool the resulting molten polymer.

Purification of Polydextrose
Objective: To purify the crude polydextrose polymer.

Materials:

Crude polydextrose
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Deionized water

Activated carbon

Weakly basic ion exchange resin or adsorption resin

Filtration apparatus

Vacuum evaporator

Procedure:

Dissolve the crude polydextrose in deionized water to create a concentrated solution (e.g.,

60% w/w).

Add activated carbon to the solution for decolorization and stir for a designated time.

Filter the solution to remove the activated carbon.

Pass the decolorized solution through a column packed with a weakly basic ion exchange

resin or an adsorption resin to remove free citric acid and other ionic impurities.

Collect the eluate.

Remove the water from the eluate using a vacuum evaporator to obtain the purified

polydextrose as a melt.

Solidify the melt by cooling to yield the final product.

Chemical and Physical Properties
Polydextrose is an amorphous, off-white to light tan powder with a bland, slightly tart taste.[8]

[10] It is also available as a 70% aqueous solution.[10]
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Property Value References

Average Molecular Weight ~2,000 Da [9][13]

Degree of Polymerization (DP)
Average of 12 (ranging from 2

to 120)
[9][10]

Caloric Value 1 kcal/g [2][13][14]

Solubility in Water
Highly soluble (>80% w/w at

25°C)
[10][13]

pH (10% w/v aqueous

solution)
2.5 - 7.0 [8][13]

Bulk Density 0.625 g/cm³ [8]

Tapped Density 0.694 g/cm³ [8]

Melting Point

Amorphous, undergoes

viscosity transition at ~150-

160°C

[8]

Metabolic Pathway and Physiological Effects
Due to its complex and randomly branched structure, polydextrose is resistant to hydrolysis by

mammalian digestive enzymes in the upper gastrointestinal tract.[5][11] It, therefore, passes

largely intact into the colon, where it is partially fermented by beneficial gut bacteria.[5] This

fermentation process leads to the production of short-chain fatty acids (SCFAs), such as

butyrate, acetate, and propionate.[5]

The physiological effects of polydextrose are primarily related to its behavior as a soluble

dietary fiber:

Gastrointestinal Health: It contributes to fecal bulk and may have a mild laxative effect.[5]

The production of SCFAs can lower the pH of the colon.[7]

Blood Glucose Regulation: Polydextrose has a negligible effect on blood glucose levels and

can help lower the postprandial glycemic response.[8][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://grokipedia.com/page/Polydextrose
https://dietarysupplements.alfa-chemistry.com/ingredients/polydextrose.html
https://grokipedia.com/page/Polydextrose
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7353572.htm
https://en.wikipedia.org/wiki/Polydextrose
https://dietarysupplements.alfa-chemistry.com/ingredients/polydextrose.html
https://vw-ingredients.com/products/polydextrose
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7353572.htm
https://dietarysupplements.alfa-chemistry.com/ingredients/polydextrose.html
http://www.phexcom.com/Content/pdf/polydextrose.pdf
https://dietarysupplements.alfa-chemistry.com/ingredients/polydextrose.html
http://www.phexcom.com/Content/pdf/polydextrose.pdf
http://www.phexcom.com/Content/pdf/polydextrose.pdf
http://www.phexcom.com/Content/pdf/polydextrose.pdf
https://www.benchchem.com/product/b7824563?utm_src=pdf-body
https://www.candymentor.com/article/polydextrose
https://www.semanticscholar.org/paper/POLYDEXTROSE-A-NEW-FOOD-INGREDIENT-%3A-TECHNICAL-Allingham/65b6e4f7226967cfa8ef72aa5b180fc3f132e468
https://www.candymentor.com/article/polydextrose
https://www.candymentor.com/article/polydextrose
https://www.benchchem.com/product/b7824563?utm_src=pdf-body
https://www.candymentor.com/article/polydextrose
https://www.researchgate.net/publication/315668277_Polydextrose_as_a_functional_ingredient_and_its_food_applications_A_review
https://www.benchchem.com/product/b7824563?utm_src=pdf-body
http://www.phexcom.com/Content/pdf/polydextrose.pdf
https://dietarysupplements.alfa-chemistry.com/ingredients/polydextrose.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7824563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lipid Metabolism: It may aid in regulating lipid metabolism and can limit the absorption of fat

in the digestive tract.[13]

Mineral Absorption: The alteration of the gut microbiota and the production of SCFAs may

enhance the absorption of minerals like calcium and iron.[13]

Visualizations

Reactants

Process Product

D-Glucose (89-90%)

MixingSorbitol (10%)

Citric Acid (1%)

Anhydrous Melt
Polymerization

(160-170°C, vacuum)

Heat & Vacuum Purification
(Decolorization, Deionization)

Crude Polymer
Drying/Solidification Purified Polydextrose

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of polydextrose.
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Caption: Metabolic pathway of polydextrose in the human digestive system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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